Cas no 71042-72-3 (Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate)

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is a synthetic ester derivative of dihydroindene, characterized by its unique bicyclic structure and functional carboxylate group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Its structural features, including the ethyl ester moiety and methyl substitution, enhance reactivity and selectivity in various chemical transformations. The dihydroindene core provides stability while allowing further functionalization. This product is valued for its consistent purity and compatibility with a range of reaction conditions, making it a reliable choice for research and industrial applications requiring precise molecular frameworks.
Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate structure
71042-72-3 structure
Product Name:Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
CAS No:71042-72-3
MF:C13H16O2
MW:204.264944076538
MDL:MFCD29037420
CID:1747976
Update Time:2025-11-01

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
    • 1H-indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester
    • Ethyl 7-methyl-4-indancarboxylate
    • Ethyl 7-methylindane-4-carboxylate
    • 2,3-Dihydro-7-methyl-1H-indene-4-carboxylic acid ethyl ester
    • AK173239
    • ZZUHUGVNICWMQB-UHFFFAOYSA-N
    • 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid ethyl ester
    • Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
    • MDL: MFCD29037420
    • Inchi: 1S/C13H16O2/c1-3-15-13(14)12-8-7-9(2)10-5-4-6-11(10)12/h7-8H,3-6H2,1-2H3
    • InChI Key: ZZUHUGVNICWMQB-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=C(C)C2=C1CCC2)=O

Computed Properties

  • Exact Mass: 204.11508
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 237
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.079±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.074 g/l) (25 º C),
  • PSA: 26.3

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Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:71042-72-3)Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
Order Number:A866500
Stock Status:in Stock
Quantity:5g/1g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:59
Price ($):612.0/201.0/1018.0/2013.0
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Additional information on Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate (CAS No. 71042-72-3): A Comprehensive Overview

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate (CAS No. 71042-72-3) is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention due to its potential applications in various chemical and biological processes. The detailed exploration of its properties, synthesis methods, and emerging applications in medicinal chemistry provides a comprehensive understanding of its value in contemporary research.

The molecular structure of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate consists of a dihydroindene core substituted with a methyl group at the 7-position and a carboxylate ester at the 4-position. This arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of the ester group not only influences the compound's solubility and reactivity but also opens avenues for further functionalization, which is crucial in drug development.

In recent years, there has been a growing interest in the use of heterocyclic compounds like Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate in pharmaceutical research. Heterocycles are known for their broad spectrum of biological activities and are integral components of many therapeutic agents. The dihydroindene scaffold, in particular, has been explored for its potential in developing novel drugs due to its ability to mimic natural products and interact with biological targets effectively.

One of the most compelling aspects of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is its role as a building block in synthesizing more complex molecules. Researchers have leveraged its structural features to develop new synthetic pathways that are efficient and scalable. For instance, the compound can be used to construct more intricate indene derivatives by introducing additional functional groups or by undergoing various chemical transformations. These derivatives often exhibit enhanced pharmacological properties, making them attractive candidates for further investigation.

The synthesis of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions with appropriate aldehydes or ketones followed by esterification. Advances in catalytic methods have also enabled more streamlined syntheses, reducing the number of steps and improving overall efficiency. These advancements are particularly important in industrial settings where cost-effectiveness and environmental considerations are paramount.

Recent studies have highlighted the potential of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate in developing novel therapeutic agents. Its structural motif has been found to be compatible with various drug discovery platforms, particularly those targeting neurological disorders and cancer. For example, derivatives of this compound have shown promise in inhibiting specific enzymes involved in disease pathways. This has spurred further research into understanding the mechanistic basis of their activity and optimizing their pharmacological profiles.

The pharmacological potential of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate is further underscored by its ability to interact with biological targets in multiple ways. Its aromatic ring system allows for π-stacking interactions with proteins, while the ester group can participate in hydrogen bonding or undergo metabolic conversion to other bioactive species. These interactions are critical for determining the compound's efficacy and selectivity as a drug candidate.

In addition to its pharmaceutical applications, Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate has found utility in material science research. Its unique molecular structure makes it a candidate for developing new materials with specific electronic or optical properties. For instance, it can be incorporated into polymers or used as a precursor for creating functionalized surfaces that exhibit enhanced adhesion or catalytic activity.

The future prospects for Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate are promising, with ongoing research aimed at expanding its applications and understanding its fundamental properties better. Innovations in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of new derivatives with improved properties. Furthermore, collaborations between academia and industry will likely drive the commercialization of compounds derived from this versatile intermediate.

In conclusion, Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate (CAS No. 71042-72-3) represents a valuable asset in modern chemical research. Its unique structural features and diverse applications make it an indispensable tool for synthetic chemists and pharmaceutical researchers alike. As our understanding of its properties continues to grow, so too will its role in advancing scientific knowledge and developing new technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:71042-72-3)Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate
A866500
Purity:99%/99%/99%/99%
Quantity:5g/1g/10g/25g
Price ($):612.0/201.0/1018.0/2013.0
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